Linoleic acid
Overview
Description
Linoleic acid is a polyunsaturated omega-6 fatty acid, chemically denoted as (9Z,12Z)-Octadeca-9,12-dienoic acid. It is an essential fatty acid, meaning that the human body cannot synthesize it and must obtain it through dietary sources. This compound is abundantly found in various vegetable oils, such as soybean, corn, and sunflower oil, and in smaller amounts in meats and dairy products . It plays a crucial role in maintaining overall health and well-being by being a key component of cell membranes and a precursor for the synthesis of various important compounds in the body .
Mechanism of Action
Target of Action
Linoleic acid, a polyunsaturated omega-6 fatty acid, primarily targets cell membranes and plays a crucial role in regulating various cellular processes, such as nutrient uptake, waste removal, and cell signaling . It also targets microtubules and the actin cytoskeleton, which are essential for cell motility .
Mode of Action
This compound interacts with its targets to induce several changes. For instance, it alters the dynamics of microtubules and the remodeling of the actin cytoskeleton at the leading edge, thereby enhancing cell migration . It also ensures the proper functioning of cell membranes, which helps regulate various cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor to arachidonic acid, which is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These metabolites play significant roles in inflammation, blood clot formation, and other physiological processes .
Pharmacokinetics
The absorption of this compound in the human gut is believed to be efficient, with studies showing that over 96% of administered this compound is absorbed . .
Result of Action
The intake of this compound can decrease the risk of cardiovascular diseases by preventing arrhythmias, decreasing the risk of thrombosis, decreasing serum triglyceride levels, slowing the growth of atherosclerotic plaque, improving vascular endothelial function, lowering blood pressure slightly, and decreasing inflammation . It also promotes cell migration, which is of critical importance during processes like cancer cell dissemination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids, such as oleic acid, in the environment can affect the migration rate of cells . Moreover, the oxidation of this compound can be influenced by the concentration of oxidants in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the hydrolysis of triglycerides found in vegetable oils. The process involves saponification, where the triglycerides are treated with a strong base like sodium hydroxide to produce glycerol and fatty acid salts. The fatty acid salts are then acidified to yield free fatty acids, including this compound .
Industrial Production Methods: Industrially, this compound is primarily obtained from the extraction and refining of vegetable oils. The oils are subjected to processes such as degumming, neutralization, bleaching, and deodorization to remove impurities and obtain high-purity this compound . Another method involves the use of low-temperature crystallization and fractional distillation to separate this compound from other fatty acids .
Chemical Reactions Analysis
Types of Reactions: Linoleic acid undergoes various chemical reactions, including:
Oxidation: this compound is highly susceptible to oxidation due to its polyunsaturated nature.
Reduction: Hydrogenation of this compound can convert it into stearic acid, a saturated fatty acid.
Substitution: this compound can participate in esterification reactions to form esters, such as methyl linoleate.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Alcohols and acids in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Methyl linoleate and other esters.
Scientific Research Applications
Linoleic acid has a wide range of applications in scientific research:
Medicine: Studied for its anti-inflammatory and cardiovascular benefits.
Industry: Used in the production of soaps, emulsifiers, and cosmetics due to its surfactant properties.
Comparison with Similar Compounds
Linoleic acid is often compared with other fatty acids:
Arachidonic Acid: Another omega-6 fatty acid, but with four double bonds.
Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds.
Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond.
This compound’s uniqueness lies in its essential role in human health, its polyunsaturated nature, and its involvement in the synthesis of bioactive lipids that regulate various physiological processes.
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Record name | LINOLEIC ACID | |
Source | CAMEO Chemicals | |
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Record name | linoleic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Linoleic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
Source | CAS Common Chemistry | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025505 | |
Record name | Linoleic acid | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
Record name | LINOLEIC ACID | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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Record name | Linoleic acid | |
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Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic acid | |
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Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
Record name | Linoleic acid | |
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Record name | LINOLEIC ACID | |
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Mechanism of Action |
/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/ | |
Record name | LINOLEIC ACID | |
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Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS No. |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
Record name | LINOLEIC ACID | |
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Record name | Linoleic acid | |
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Record name | Linoleic acid | |
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Record name | linoleic acid | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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Record name | Linoleic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,12-Octadecadienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oils, grape | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINOLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |
Record name | LINOLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20571 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | LINOLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.